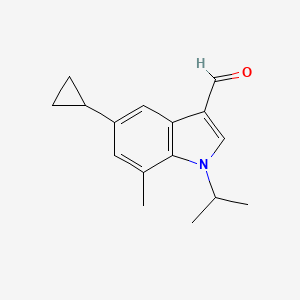

5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

5-cyclopropyl-7-methyl-1-propan-2-ylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-10(2)17-8-14(9-18)15-7-13(12-4-5-12)6-11(3)16(15)17/h6-10,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNJYFKLYGABLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(C=C2C=O)C(C)C)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101161860 | |

| Record name | 5-Cyclopropyl-7-methyl-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350760-90-5 | |

| Record name | 5-Cyclopropyl-7-methyl-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclopropyl-7-methyl-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives.

Mode of Action

The specific mode of action of 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde Indole derivatives are known to interact with their targets, causing various biological effects. For instance, some indole derivatives have shown inhibitory activity against influenza A.

Biochemical Pathways

The exact biochemical pathways affected by 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde The biological activity of indole derivatives can be influenced by various factors, including their chemical structure and the conditions under which they are synthesized.

Biochemical Analysis

Biochemical Properties

5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde can bind to certain receptors, modulating their signaling pathways and affecting cellular responses.

Cellular Effects

The effects of 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Furthermore, 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell growth and death.

Molecular Mechanism

At the molecular level, 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in signal transduction pathways. Additionally, 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. In vitro studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. In vivo studies indicate that it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects and can modulate specific biochemical pathways effectively. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a narrow therapeutic window for the safe and effective use of this compound.

Biological Activity

5-Cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology, antimicrobial research, and virology. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 241.33 g/mol. Its structure features a unique indole core with cyclopropyl and isopropyl substituents, which influence its reactivity and biological interactions.

Anticancer Activity

Mechanism of Action : Research indicates that derivatives of indole compounds, including 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde, exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell signaling pathways.

Case Study : A study evaluated the compound's effectiveness against several cancer cell lines using cell viability assays. The results demonstrated significant cytotoxicity, with IC50 values indicating potent activity against human cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induces apoptosis |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibits proliferation |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens, including both bacterial and fungal strains.

Antibacterial Activity : The compound showed promising results against Gram-positive bacteria, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with low minimum inhibitory concentrations (MIC).

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 3.90 | Strong antibacterial effect |

| MRSA | <1.00 | Highly effective |

| Escherichia coli | >100 | Ineffective |

Antifungal Activity : In vitro assays indicated that the compound possesses antifungal properties, showing effectiveness against Candida albicans and Aspergillus niger.

Virology

Recent studies have explored the potential of this compound in inhibiting viral replication, particularly HIV. Preliminary findings suggest that it may interfere with viral entry or replication processes.

Research Findings : In vitro tests demonstrated that certain indole derivatives can inhibit HIV replication in infected cell lines, providing a basis for further exploration as potential antiviral agents.

Interaction with Cytochrome P450 Enzymes

The compound interacts significantly with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to altered pharmacokinetics of co-administered drugs and highlights the importance of understanding its safety profile in therapeutic applications.

Scientific Research Applications

5-Cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde exhibits a broad spectrum of biological activities, including:

- Anticancer Activity

- Antimicrobial Properties

- Antiviral Effects

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the effectiveness of 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde against several cancer cell lines using cell viability assays. The results demonstrated significant cytotoxicity:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induces apoptosis |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibits proliferation |

Case Study: Antimicrobial Efficacy

In vitro assays were conducted to assess the antimicrobial activity of 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Study: Inhibition of HIV Replication

Preclinical trials have demonstrated that certain derivatives exhibit promising results in inhibiting HIV replication in infected cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HIV-infected H9 cells | 20.0 | Reduces viral load |

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde are crucial for understanding its bioavailability and therapeutic potential. Studies indicate that the compound remains stable under physiological conditions, allowing for sustained biological activity. Additionally, toxicity assessments have shown minimal adverse effects at therapeutic doses in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related indole derivatives highlights the unique features of 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde. Key compounds for comparison include:

5-Fluoro-7-Methyl-1H-Indole-3-Carbaldehyde (CAS 1190321-22-2)

- Substituents : Fluorine (position 5), methyl (position 7), carbaldehyde (position 3).

- Properties: The electronegative fluorine atom enhances polarity and may influence bioactivity through hydrogen bonding or dipole interactions. However, the absence of a bulky cyclopropyl group may decrease metabolic stability .

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS 16381-48-9)

- Substituents : Chlorine (position 7), methyl (position 3), carboxylic acid (position 2).

- Properties : The carboxylic acid group increases water solubility and acidity (pKa ~4–5), enabling salt formation. The chlorine atom at position 7 contributes to electron-withdrawing effects, altering aromatic ring reactivity. Unlike the target compound’s carbaldehyde, this derivative is less reactive in condensation reactions but serves as a precursor for ester or amide derivatives .

5-Ethoxycarbonyl-7-Acetoxy-1H,9cH-3,4-Dihydronaphto[c,d,e]Indole

- Substituents : Ethoxycarbonyl (position 5), acetoxy (position 7), fused polycyclic structure.

- Properties: The ethoxycarbonyl and acetoxy groups enhance steric bulk and reduce membrane permeability compared to the target compound.

Data Table: Structural and Functional Comparison

| Compound Name | Substituents (Position) | Functional Group | Key Properties |

|---|---|---|---|

| 5-Cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde | 1-isopropyl, 5-cyclopropyl, 7-methyl | Carbaldehyde (3) | High lipophilicity, steric bulk at position 5, moderate reactivity for nucleophilic additions |

| 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | 5-F, 7-methyl | Carbaldehyde (3) | Increased polarity, potential bioactivity via fluorine interactions |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 7-Cl, 3-methyl | Carboxylic acid (2) | High acidity, water solubility, limited condensation reactivity |

| 5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole | 5-ethoxycarbonyl, 7-acetoxy | Ester, acetoxy (5, 7) | Low membrane permeability, rigid polycyclic framework |

Key Findings and Implications

Substituent Effects: Cyclopropyl vs. Fluorine: The cyclopropyl group in the target compound enhances metabolic stability but may reduce solubility compared to fluorine’s polar contributions . Isopropyl vs.

Reactivity :

- The carbaldehyde group enables Schiff base formation, useful for synthesizing imine-linked pharmaceuticals. This contrasts with carboxylic acid derivatives, which are better suited for salt or prodrug formulations .

Biological Relevance :

- Indole derivatives with electronegative substituents (e.g., fluorine, chlorine) often exhibit antimicrobial or anticancer activity. The target compound’s cyclopropyl group may confer unique interactions with cytochrome P450 enzymes or hydrophobic protein pockets .

Notes

- Data Limitations : Direct experimental data on 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde are scarce; comparisons rely on structural analogs and general indole chemistry principles.

- Synthesis Insights : Methods from (e.g., acetyl chloride-mediated acetylation) may apply to modifying the carbaldehyde group .

- Validation : Structural validation techniques, such as those described in , are critical for confirming the stereochemistry and purity of synthesized derivatives .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with an appropriately substituted indole scaffold, such as 1H-indole-3-carbaldehyde or 1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde, which can be further functionalized to introduce the isopropyl group at the nitrogen (N-1) position.

Stepwise Synthetic Route

Synthesis of 1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde :

- This intermediate can be synthesized via multi-step reactions starting from indole derivatives, involving cyclopropyl group introduction through cyclopropanation or nucleophilic substitution methods.

- The aldehyde group at the 3-position is typically introduced by Vilsmeier-Haack formylation or oxidative decarboxylation of indole-3-acetic acid derivatives.

- The methyl group at the 7-position is introduced via electrophilic aromatic substitution or by using methyl-substituted starting materials.

N-Isopropylation of the Indole Nitrogen (N-1) :

- The isopropyl group is introduced at the nitrogen atom of the indole ring through N-alkylation reactions.

- This is commonly achieved by treating the indole derivative with isopropyl halides (e.g., isopropyl bromide or chloride) under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or DMSO.

- Careful control of reaction conditions is essential to avoid over-alkylation or side reactions.

Purification and Characterization :

- The final compound is purified by chromatographic techniques such as column chromatography or recrystallization.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Alternative and Advanced Synthetic Approaches

Photoredox Catalytic Radical Cascade Strategy :

Recent advances have demonstrated the use of visible-light photoredox catalysis to facilitate radical cascade reactions that enable the construction of complex indole alkaloid frameworks with multiple substituents in a single pot.- This method involves the generation of nitrogen-centered radicals under blue LED irradiation in the presence of photocatalysts and bases, leading to efficient C–N bond formation and functionalization at various positions of the indole ring.

- Such radical cascades can be adapted to introduce cyclopropyl and isopropyl substituents and form the aldehyde functionality, potentially streamlining the synthesis of 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde.

Biotransformation and Enzymatic Methods :

Biosynthetic routes involving enzymatic oxidation of indole-3-acetic acid or related precursors by bacterial or fungal enzymes can provide indole-3-carbaldehyde derivatives. These methods offer mild and selective conditions but may require further chemical modifications to install the cyclopropyl and isopropyl groups.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl3, DMF, indole derivatives | High yield, well-established | Requires careful handling of reagents |

| Oxidative Decarboxylation | Sodium periodate, manganese catalysts | Mild conditions, good selectivity | Catalyst preparation complexity |

| N-Isopropylation (Alkylation) | Isopropyl halides, base (K2CO3, NaH), DMF/DMSO | Straightforward, scalable | Possible side reactions, over-alkylation |

| Photoredox Catalytic Radical Cascade | Photocatalyst (Ir complexes), blue LED, base | One-pot, environmentally friendly | Requires specialized equipment |

| Biotransformation (Enzymatic) | Enzymes from bacteria/fungi, indole precursors | Mild, selective | Scale-up challenges |

Research Findings and Optimization Notes

- The Vilsmeier-Haack reaction remains the most commonly used method for introducing the aldehyde group at the 3-position of indole derivatives due to its reliability and high yields.

- The N-alkylation step to introduce the isopropyl group requires optimization of base and solvent to maximize mono-alkylation and minimize side products.

- Recent studies highlight the potential of photoredox catalysis to reduce reaction steps and improve stereoselectivity in complex indole alkaloid synthesis, which could be adapted for this compound.

- Enzymatic methods offer a sustainable alternative but often require subsequent chemical steps to achieve full substitution patterns.

Q & A

Basic: What analytical techniques are recommended for structural confirmation of 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde?

Answer:

To confirm the structure, employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to identify substituent positions (e.g., cyclopropyl, isopropyl groups) and verify the aldehyde moiety at position 3. For example, -NMR peaks near δ 9.5–10.0 ppm typically indicate aldehydes .

- Infrared Spectroscopy (IR): Detect the C=O stretch of the aldehyde group (~1700 cm) and aromatic C-H stretches (~3000 cm) .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or HRMS, ensuring consistency with the molecular formula (e.g., expected [M+H] signals) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98% by area normalization) using reverse-phase columns and UV detection .

Basic: How can synthesis optimization address substituent steric effects in 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde?

Answer:

The bulky cyclopropyl and isopropyl groups may hinder reactivity at the indole core. Optimize by:

- Temperature Control: Lower reaction temperatures (e.g., 0–25°C) to reduce side reactions from steric crowding .

- Catalyst Selection: Use Lewis acids (e.g., ZnCl) or Pd-based catalysts to enhance regioselectivity during cyclopropane or aldehyde formation .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of hydrophobic substituents .

- Stepwise Synthesis: Introduce substituents sequentially (e.g., cyclopropane before aldehyde functionalization) to minimize steric interference .

Advanced: How to design stability studies for 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde under varied conditions?

Answer:

Given limited stability data in the literature , design experiments to assess:

- Thermal Stability: Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC and track aldehyde oxidation to carboxylic acids .

- Photostability: Expose to UV light (254–365 nm) and quantify photodegradation products using LC-MS .

- Humidity Sensitivity: Store at 75% relative humidity; check hydrolysis of the aldehyde group via IR .

- Long-Term Storage: Compare stability in inert atmospheres (N) vs. ambient air to identify oxidation pathways .

Advanced: How to resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

Answer:

Discrepancies may arise from impurities or measurement protocols. Mitigate by:

- Standardized Purity Criteria: Require ≥98% purity (HPLC) for all studies, as impurities like unreacted intermediates skew data .

- Cross-Validation: Replicate measurements using multiple techniques (e.g., differential scanning calorimetry for melting points vs. capillary methods) .

- Solvent System Documentation: Report exact solvent mixtures (e.g., DMSO/water ratios) for solubility tests, as cyclopropane hydrophobicity affects results .

Advanced: What methodologies are effective for studying structure-activity relationships (SAR) of indole-3-carbaldehyde derivatives?

Answer:

- Analog Synthesis: Modify substituents systematically (e.g., replace cyclopropyl with methyl or phenyl groups) and compare bioactivity .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or receptors) .

- In Vitro Assays: Test cytotoxicity (via MTT assay) and enzyme inhibition (e.g., IC determination) to correlate substituent effects with activity .

Basic: What personal protective equipment (PPE) is required for safe handling of this compound?

Answer:

- Respiratory Protection: Use NIOSH-approved P95 respirators or EU-standard EN 166-compliant masks if airborne particulates are generated .

- Eye/Face Protection: Safety goggles and face shields to prevent splashes, as aldehydes can cause severe eye irritation .

- Gloves: Nitrile or neoprene gloves (≥0.11 mm thickness) to avoid dermal exposure; avoid latex due to permeability .

- Lab Coat/Apron: Wear chemically resistant materials (e.g., Tyvek) to prevent contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.